Cas no 6443-72-7 (3,4-Dimethoxycinnamonitrile, predominantly trans)

3,4-Dimethoxycinnamonitrile, predominantly trans 化学的及び物理的性質

名前と識別子

-

- 3-(3,4-Dimethoxyphenyl)acrylonitrile

- 3,4-Dimethoxycinnamonitrile, predominantly trans

- (2E)-3-(3,4-Dimethoxyphenyl)acrylonitrile

- (E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

- 3,4-Dimethoxycinnamonitrile

- NSC51968

- Cambridge id 5107337

- HMS1577D01

- DTXSID701254922

- 2-Propenenitrile,4-dimethoxyphenyl)-

- 3,4-Dimethoxycinnamonitrile,c&t

- (2E)-3-(3,4-Dimethoxyphenyl)-2-propenenitrile

- (2E)-3-(3,4-Dimethoxyphenyl)-2-propenenitrile #

- 37629-85-9

- MFCD00001931

- NSC-51968

- 3,4-Dimethoxycinnamonitrile, predominantly trans, 97%

- A834753

- AKOS005171604

- 2-Propenenitrile, 3-(3,4-dimethoxyphenyl)-

- (E)-3-(3,4-dimethoxyphenyl)-2-propenenitrile

- (E)-3-(3,4-Dimethoxyphenyl)acrylonitrile

- .beta.-(3,4-Dimethoxyphenyl)acrylonitrile

- Cinnamonitrile, 3,4-dimethoxy-

- EINECS 253-573-6

- EINECS 229-240-6

- 6443-72-7

- NS00045994

- NSC 51968

- F81462

- AS-62993

- 2-Propenenitrile,3-(3,4-dimethoxyphenyl)-,(2E)-

- SCHEMBL4496389

- (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

- Cinnamonitrile,4-dimethoxy-

- ALBB-005919

- STK500560

-

- MDL: MFCD00001931

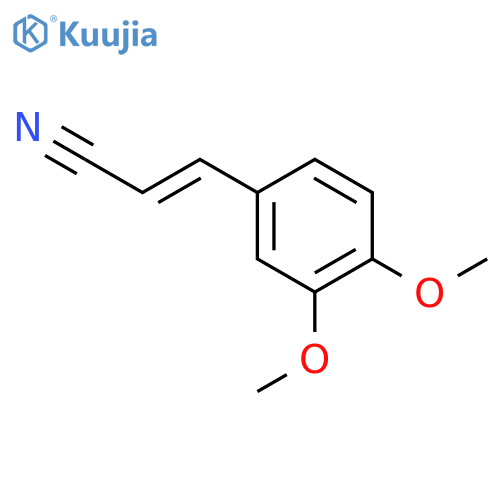

- インチ: 1S/C11H11NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,1-2H3

- InChIKey: WGPTVEZJYRFEGT-ONEGZZNKSA-N

- ほほえんだ: COC1=C(OC)C=CC(/C=C/C#N)=C1

計算された属性

- せいみつぶんしりょう: 189.07900

- どういたいしつりょう: 189.078979

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 42.2

じっけんとくせい

- 色と性状: イエロー結晶粉末

- 密度みつど: 1.1596 (rough estimate)

- ゆうかいてん: 181-184C

- ふってん: 324.47°C (rough estimate)

- フラッシュポイント: 134.3ºC

- 屈折率: 1.5012 (estimate)

- PSA: 42.25000

- LogP: 2.24058

- ようかいせい: 未確定

3,4-Dimethoxycinnamonitrile, predominantly trans セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302 + H312 + H332

- 警告文: P280

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- ちょぞうじょうけん:Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

- 包装等級:I; II; III

- 包装カテゴリ:I; II; III

- 危険レベル:IRRITANT

- リスク用語:R20/21/22

3,4-Dimethoxycinnamonitrile, predominantly trans 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3,4-Dimethoxycinnamonitrile, predominantly trans 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021715-5g |

3,4-Dimethoxycinnamonitrile, predominantly trans |

6443-72-7 | 97% | 5g |

¥638 | 2024-05-22 | |

| abcr | AB405901-5 g |

(2E)-3-(3,4-Dimethoxyphenyl)acrylonitrile |

6443-72-7 | 5g |

€430.80 | 2022-06-10 | ||

| abcr | AB405901-1 g |

(2E)-3-(3,4-Dimethoxyphenyl)acrylonitrile |

6443-72-7 | 1g |

€189.00 | 2022-06-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 145343-1G |

3,4-Dimethoxycinnamonitrile, predominantly trans |

6443-72-7 | 1g |

¥730.77 | 2023-12-10 | ||

| Alichem | A019112570-25g |

3-(3,4-Dimethoxyphenyl)acrylonitrile |

6443-72-7 | 95% | 25g |

$614.18 | 2023-09-01 | |

| eNovation Chemicals LLC | D955689-5g |

3-(3,4-Dimethoxyphenyl)acrylonitrile |

6443-72-7 | 97% | 5g |

$730 | 2023-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038977-10g |

3-(3,4-Dimethoxyphenyl)acrylonitrile |

6443-72-7 | 95% | 10g |

¥2506.00 | 2024-05-05 | |

| Aaron | AR003J76-5g |

3-(3,4-Dimethoxyphenyl)acrylonitrile |

6443-72-7 | 97% | 5g |

$558.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D955689-5g |

3-(3,4-Dimethoxyphenyl)acrylonitrile |

6443-72-7 | 97% | 5g |

$620 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038977-5g |

3-(3,4-Dimethoxyphenyl)acrylonitrile |

6443-72-7 | 95% | 5g |

¥2313.00 | 2024-05-05 |

3,4-Dimethoxycinnamonitrile, predominantly transに関する追加情報

Introduction to 3,4-Dimethoxycinnamonitrile, predominantly trans (CAS No. 6443-72-7)

3,4-Dimethoxycinnamonitrile, predominantly trans, identified by the chemical compound code CAS No. 6443-72-7, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its predominant trans configuration, has garnered attention due to its structural uniqueness and potential biological activities. The presence of methoxy groups at the 3rd and 4th positions of the cinnamonitrile backbone imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological exploration.

The molecular structure of 3,4-Dimethoxycinnamonitrile consists of a phenyl ring substituted with a cyano group and two methoxy groups at the ortho positions relative to each other. The trans configuration of the double bond in the molecule contributes to its stability and reactivity patterns, making it a versatile building block for more complex derivatives. This configuration is particularly noteworthy in medicinal chemistry, where steric and electronic factors play crucial roles in determining the biological efficacy of a compound.

In recent years, there has been growing interest in exploring the pharmacological potential of 3,4-Dimethoxycinnamonitrile. Its structural analogs have been studied for their roles in various biological pathways, including anti-inflammatory, antioxidant, and anticancer activities. The methoxy groups in the molecule are known to enhance lipophilicity and metabolic stability, which are critical factors in drug design. Furthermore, the cyano group can participate in hydrogen bonding interactions, influencing binding affinity to biological targets.

One of the most compelling aspects of 3,4-Dimethoxycinnamonitrile is its utility as a precursor in synthesizing more complex natural products and drug candidates. Researchers have leveraged its reactive sites to develop novel compounds with enhanced pharmacological profiles. For instance, modifications at the methoxy or cyano positions have led to derivatives with improved bioavailability and target specificity. These findings underscore the importance of 3,4-Dimethoxycinnamonitrile as a scaffold for drug discovery efforts.

The synthesis of 3,4-Dimethoxycinnamonitrile typically involves multi-step organic transformations starting from readily available aromatic precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions and regioselective functionalization have been employed to achieve high yields and purity levels.

Recent studies have also highlighted the role of 3,4-Dimethoxycinnamonitrile in exploring new chemical space for drug development. Its unique structural features make it an attractive candidate for computational modeling and virtual screening campaigns aimed at identifying novel therapeutic agents. By integrating experimental data with computational approaches, researchers can accelerate the discovery process and identify promising lead compounds for further optimization.

The pharmacological evaluation of 3,4-Dimethoxycinnamonitrile has revealed several intriguing biological activities. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory diseases. Additionally, its antioxidant properties have been observed in vitro, indicating potential benefits in combating oxidative stress-related disorders. These findings warrant further investigation to fully elucidate its therapeutic potential.

In conclusion,3,4-Dimethoxycinnamonitrile, predominantly trans (CAS No. 6443-72-7), is a structurally fascinating compound with significant implications in pharmaceutical research. Its unique combination of functional groups and stereochemistry makes it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule,3,4-Dimethoxycinnamonitrile is poised to play an increasingly important role in the development of novel therapeutic agents.

6443-72-7 (3,4-Dimethoxycinnamonitrile, predominantly trans) 関連製品

- 2138549-90-1(2-(azetidin-1-yl)-5-(trifluoromethyl)pyridine-3-carboxylic acid)

- 1135283-16-7(5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)

- 1021222-86-5(2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-1,4-dihydropyridin-4-one)

- 2138526-57-3(3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one)

- 2138334-10-6(1-[3-(Thiophen-3-yl)thiophen-2-yl]ethan-1-one)

- 1797223-13-2(N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}pyridine-4-carboxamide)

- 921915-27-7(1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide)

- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)

- 286456-54-0(7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine)

- 71727-37-2(2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde)